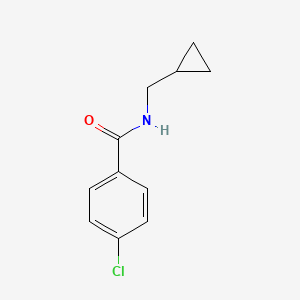![molecular formula C12H17N3O B7508212 [6-(Dimethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508212.png)
[6-(Dimethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-(Dimethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Applications De Recherche Scientifique
[6-(Dimethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. This compound has been shown to have a variety of effects on the brain, including increasing the release of dopamine and other neurotransmitters.
Mécanisme D'action
The mechanism of action of [6-(Dimethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone is not fully understood. However, it is believed to act as a positive allosteric modulator of the dopamine D2 receptor. This results in an increase in dopamine release and a variety of other effects on the brain.
Biochemical and Physiological Effects:
[6-(Dimethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone has been shown to have a variety of biochemical and physiological effects. These include increasing the release of dopamine and other neurotransmitters, improving cognitive function, and reducing anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [6-(Dimethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone is its ability to improve cognitive function and reduce anxiety and depression. This makes it an ideal compound for use in research on the brain and behavior. However, there are also limitations to its use. For example, it may be difficult to obtain and synthesize in large quantities, and its effects may vary depending on the species and strain of animal used in experiments.
Orientations Futures
There are many potential future directions for research on [6-(Dimethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone. One area of interest is in the development of new drugs that target the dopamine D2 receptor. Another area of interest is in the development of new treatments for anxiety and depression. Finally, there is also interest in exploring the potential use of [6-(Dimethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
Conclusion:
[6-(Dimethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been the subject of much research. There are many potential future directions for research on this compound, including the development of new drugs and treatments for a variety of neurological disorders.
Méthodes De Synthèse
The synthesis method for [6-(Dimethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone involves the reaction of 3-acetyl-6-bromo-2-pyridinecarboxaldehyde with N,N-dimethylpropan-1-amine and sodium borohydride. This reaction results in the formation of the desired compound with a yield of approximately 60%.
Propriétés
IUPAC Name |
[6-(dimethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-14(2)11-6-5-10(9-13-11)12(16)15-7-3-4-8-15/h5-6,9H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOPGPDZGSVBGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7508160.png)


![N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B7508186.png)
![Methyl 3-[(4-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7508189.png)
![3-(2-methoxyethyl)spiro[1H-quinazoline-2,1'-cyclopentane]-4-one](/img/structure/B7508198.png)
![3-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]benzonitrile;hydrochloride](/img/structure/B7508200.png)


